molecular formula C10F16O B14399802 2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran CAS No. 88179-52-6

2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran

Katalognummer: B14399802
CAS-Nummer: 88179-52-6
Molekulargewicht: 440.08 g/mol
InChI-Schlüssel: GFVSQLYBVUOTHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran is a highly fluorinated organic compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions. The presence of fluorine atoms also imparts unique physical and chemical properties, such as high thermal stability and low reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran typically involves multiple steps, starting from readily available fluorinated precursors. One common method involves the reaction of pentafluorobenzaldehyde with octafluorobutyl trifluoromethyl ketone under specific conditions to form the desired pyran ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and supercritical fluid extraction can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content allows it to interact with fluorine-specific receptors and enzymes, modulating their activity. Additionally, its stability and resistance to degradation make it an ideal candidate for long-term studies and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to these similar compounds, 2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran stands out due to its unique pyran ring structure and the presence of multiple fluorine atoms. This combination imparts exceptional stability, low reactivity, and unique physical properties, making it highly valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

88179-52-6

Molekularformel

C10F16O

Molekulargewicht

440.08 g/mol

IUPAC-Name

2,3,4,5,6-pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]pyran

InChI

InChI=1S/C10F16O/c11-1-2(12)4(14)27-5(15,3(1)13)7(17,18)8(19,20)6(16,9(21,22)23)10(24,25)26

InChI-Schlüssel

GFVSQLYBVUOTHL-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(OC(=C1F)F)(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.